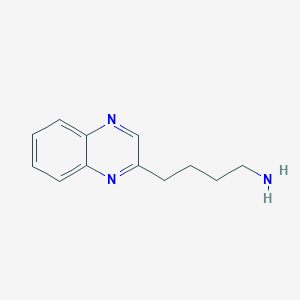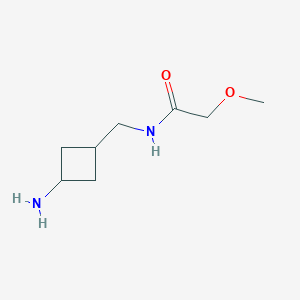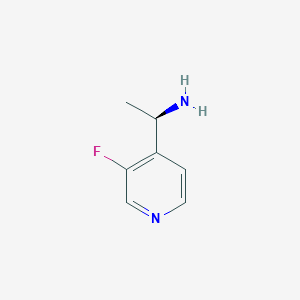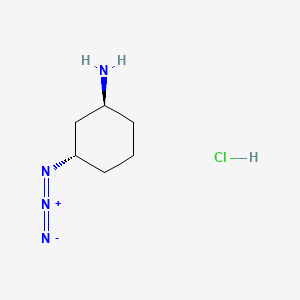
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azido group attached to a cyclohexane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amine groups.
Amination: The amine group is introduced via reductive amination, where the intermediate azido compound is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclohexanone oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can participate in bioorthogonal reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride involves its interaction with molecular targets through the azido and amine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of an azido group.
(1S,3S)-Solifenacin Hydrochloride: Used in the treatment of overactive bladder, with a different pharmacological profile.
Uniqueness
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H13ClN4 |
|---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
(1S,3S)-3-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6-;/m0./s1 |
InChI Key |
KGVWFPTZJHAMKF-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N=[N+]=[N-])N.Cl |
Canonical SMILES |
C1CC(CC(C1)N=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


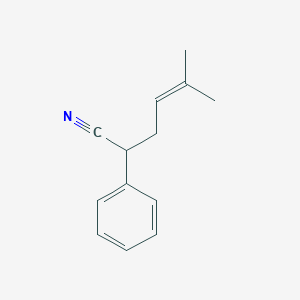
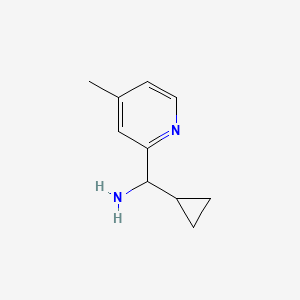
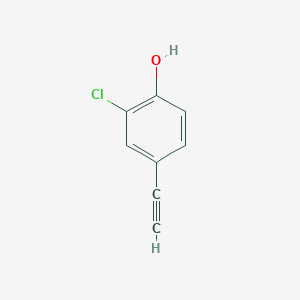

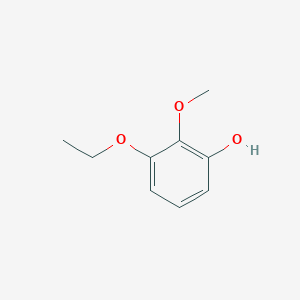
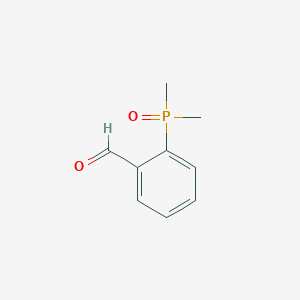
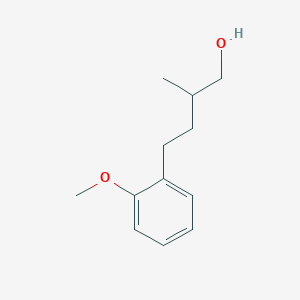
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
